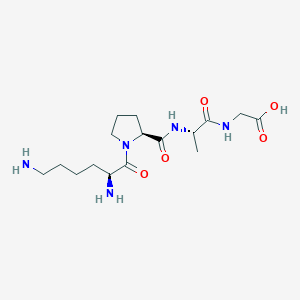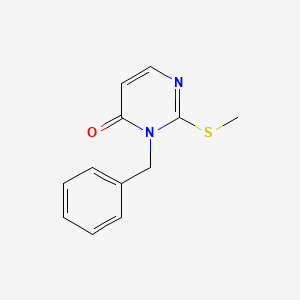
3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a benzyl group attached to the nitrogen atom at position 3, a methylthio group at position 2, and a keto group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methylthiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylpyrimidin-4(3H)-one: Lacks the methylthio group, which may affect its reactivity and biological activity.
3-Benzyl-2-(ethylthio)pyrimidin-4(3H)-one: Similar structure but with an ethylthio group instead of a methylthio group, which may influence its chemical properties and applications.
4-Benzyl-2-(methylthio)pyrimidin-5(3H)-one:
Uniqueness
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both a benzyl and a methylthio group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
81560-08-9 |
|---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
3-benzyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-8-7-11(15)14(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
OMVOOSFKQBHZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=O)N1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)


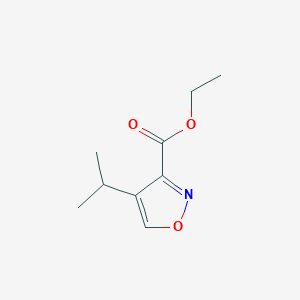
![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

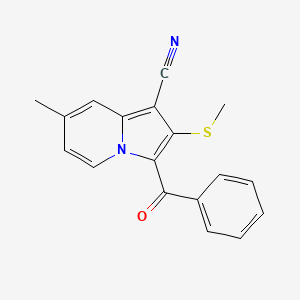
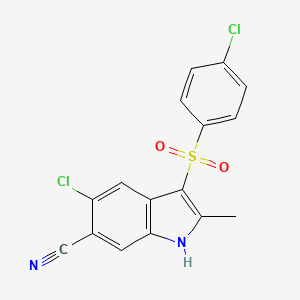
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)

